molecular formula C23H20FN3O4S B11625853 Methyl 5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Methyl 5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B11625853
M. Wt: 453.5 g/mol
InChI Key: HLRAKYLCSYIWJP-UHFFFAOYSA-N
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Description

METHYL 5-CYANO-6-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features multiple functional groups, including cyano, carbamoyl, sulfanyl, and oxo groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-CYANO-6-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the tetrahydropyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of functional groups: Functional groups such as cyano, carbamoyl, and sulfanyl groups are introduced through nucleophilic substitution or addition reactions.

    Final esterification: The carboxylate group is often introduced in the final step through esterification reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-CYANO-6-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological molecules and potential biological activities.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL 5-CYANO-6-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to biological effects.

    Modulation of signaling pathways: It may influence cellular signaling pathways, affecting processes such as cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to METHYL 5-CYANO-6-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE may include other tetrahydropyridine derivatives with different functional groups. Examples include:

  • METHYL 5-CYANO-6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE
  • METHYL 5-CYANO-6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 5-CYANO-6-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE lies in its specific combination of functional groups, which may confer unique chemical properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C23H20FN3O4S

Molecular Weight

453.5 g/mol

IUPAC Name

methyl 5-cyano-6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C23H20FN3O4S/c1-13-3-5-14(6-4-13)19-17(11-25)22(27-21(29)20(19)23(30)31-2)32-12-18(28)26-16-9-7-15(24)8-10-16/h3-10,19-20H,12H2,1-2H3,(H,26,28)(H,27,29)

InChI Key

HLRAKYLCSYIWJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)F)C(=O)OC

Origin of Product

United States

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